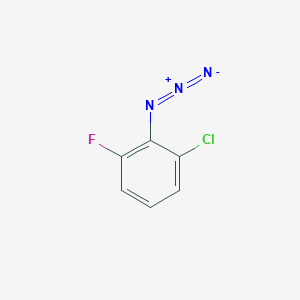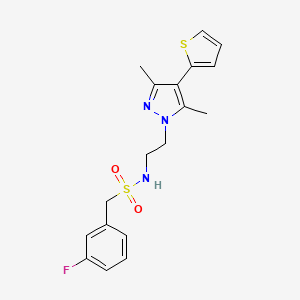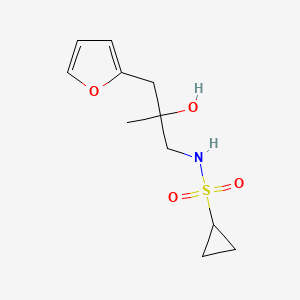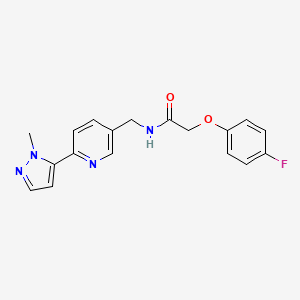![molecular formula C19H25N3O3S B2754010 N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide CAS No. 893924-96-4](/img/structure/B2754010.png)
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C19H25N3O3S and its molecular weight is 375.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A study by Xi-le Deng et al. (2016) on new pyrazole amide derivatives, designed based on structural similarities to other compounds, revealed promising insecticidal activity against Helicoverpa armigera. This research illustrates the application of N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide derivatives in developing environmentally friendly pest control solutions (Xi-le Deng et al., 2016).
Structural Characterization and Theoretical Studies
F. Cuenú et al. (2018) synthesized and characterized a new Schiff base derivative, providing insights into the structural and electronic properties through various spectroscopic methods and theoretical calculations. This research contributes to the understanding of molecular structure and reactivity, aiding in the design of new materials with specific electronic properties (F. Cuenú et al., 2018).
Antioxidant and Catalytic Properties
Research on magnesium and zinc complexes containing pendant pyrazolyl–phenolate ligands by Chi‐Tien Chen et al. (2013) explored their use as catalysts for the ring-opening polymerization of cyclic esters. This study highlights the potential of N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide related complexes in polymer chemistry and material science applications (Chi‐Tien Chen et al., 2013).
Antimicrobial and Anti-inflammatory Agents
A series of new derivatives were prepared and evaluated for their antibacterial and antifungal activities, as well as for their anti-inflammatory properties by B. V. Kendre et al. (2015). This research showcases the application of compounds related to N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide in medicinal chemistry, particularly in developing new treatments for microbial infections and inflammation (B. V. Kendre et al., 2015).
Environmental and Toxicological Studies
A review on synthetic phenolic antioxidants, including derivatives of N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide, by Runzeng Liu and S. Mabury (2020) discusses their environmental occurrence, fate, human exposure, and toxicity. It emphasizes the need for future research on the environmental and health impacts of these compounds, suggesting a direction towards the development of safer antioxidants (Runzeng Liu & S. Mabury, 2020).
Propiedades
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-19(2,3)22-18(15-12-26(24,25)13-16(15)21-22)20-17(23)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHNTKKOZMUXKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate](/img/structure/B2753930.png)
![(E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate](/img/structure/B2753932.png)


![N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide](/img/structure/B2753938.png)


![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-phenylurea](/img/structure/B2753942.png)
![Ethyl 4-hydroxy-2-oxo-1H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2753944.png)



![3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)pyridine](/img/structure/B2753948.png)
![3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753949.png)